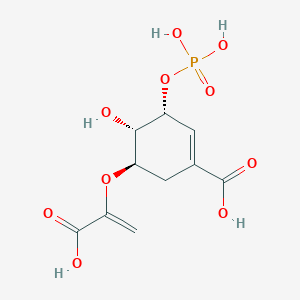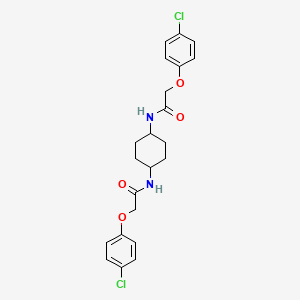
5-O-(1-carboxyvinyl)-3-phosphoshikimic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-(1-carboxyvinyl)-3-phosphoshikimic acid is a phosphoshikimic acid and a polyunsaturated dicarboxylic acid. It has a role as an Escherichia coli metabolite. It derives from a shikimic acid. It is a conjugate acid of a 5-O-(1-carboxylatovinyl)-3-phosphonatoshikimate.
Applications De Recherche Scientifique
Biocatalyst Inhibition and Microbial Tolerance
5-O-(1-carboxyvinyl)-3-phosphoshikimic acid, as part of the carboxylic acids family, has implications in biocatalyst inhibition and microbial tolerance. Studies have shown that carboxylic acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production. This inhibition, due to the potency of carboxylic acids as microbial inhibitors, poses significant challenges in achieving desired yield and titer. Understanding the mechanisms of this inhibition is crucial for developing robust strains and improving industrial performance (Jarboe, Royce, & Liu, 2013).
Solvent Development for Carboxylic Acid Extraction
Carboxylic acids are key in the production of bio-based plastics, prompting research on efficient recovery methods from diluted aqueous streams. Liquid-liquid extraction (LLX) is a primary technology for this recovery. Recent studies have focused on new solvents like ionic liquids, and improvements to traditional solvents to enhance the efficiency of the LLX process. This research is pivotal for sustainable and economic recovery of carboxylic acids from biomass (Sprakel & Schuur, 2019).
Applications in Renewable Chemistry
5-O-(1-carboxyvinyl)-3-phosphoshikimic acid, as part of renewable carboxylic acids, plays a significant role in the synthesis of renewable chemicals. Efforts are ongoing to develop sustainable pathways for the synthesis of renewable adipic acid, a critical precursor for nylon manufacturing, from biomass derivatives. This research is integral for reducing environmental pollution associated with traditional production methods and for promoting sustainable industrial processes (Lang & Li, 2021).
Environmental Remediation and Sustainable Extraction
Carboxylic acids, including 5-O-(1-carboxyvinyl)-3-phosphoshikimic acid, have been studied for their potential in environmental remediation, particularly in the detoxification of Cr(VI) to Cr(III). This process is significant for treating Cr(VI)-contaminated waters/sites, highlighting the environmental applicability of carboxylic acids. Furthermore, the use of organic compounds and supercritical fluids for the extraction of carboxylic acids from aqueous solutions showcases the versatility and potential for environmentally friendly and efficient separation methods (Jiang et al., 2019; Djas & Henczka, 2018).
Contributions to Biomaterial Science
In the field of biomaterials, the ability of carboxylate ions, such as those in 5-O-(1-carboxyvinyl)-3-phosphoshikimic acid, to be incorporated into the crystal lattice of calcium phosphate compounds like octacalcium phosphate (OCP) is notable. These modified OCPs, termed OCPCs, are explored for various applications including adsorbents, electrochemical devices, and biomaterials. The incorporation of carboxylate ions into OCP represents a molecular-level modification of the crystal, potentially imparting novel functions and making OCPCs a subject of interest for future biomaterial applications (Yokoi, Shimabukuro, & Kawashita, 2022).
Propriétés
Numéro CAS |
89771-75-5 |
|---|---|
Nom du produit |
5-O-(1-carboxyvinyl)-3-phosphoshikimic acid |
Formule moléculaire |
C10H13O10P |
Poids moléculaire |
324.18 g/mol |
Nom IUPAC |
(3R,4S,5R)-5-(1-carboxyethenoxy)-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H13O10P/c1-4(9(12)13)19-6-2-5(10(14)15)3-7(8(6)11)20-21(16,17)18/h3,6-8,11H,1-2H2,(H,12,13)(H,14,15)(H2,16,17,18)/t6-,7-,8+/m1/s1 |
Clé InChI |
QUTYKIXIUDQOLK-PRJMDXOYSA-N |
SMILES isomérique |
C=C(C(=O)O)O[C@@H]1CC(=C[C@H]([C@H]1O)OP(=O)(O)O)C(=O)O |
SMILES |
C=C(C(=O)O)OC1CC(=CC(C1O)OP(=O)(O)O)C(=O)O |
SMILES canonique |
C=C(C(=O)O)OC1CC(=CC(C1O)OP(=O)(O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)
![2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate](/img/structure/B1193872.png)